5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine
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Overview
Description
5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methyl group, an oxane ring, and an amine group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Gentamicin: An aminoglycoside antibiotic with a similar thiazole ring structure.
Micronomicin: Another aminoglycoside with structural similarities.
Oxazole Acylhydrazones: Compounds with oxazole rings that share some structural features with thiazoles.
Uniqueness
5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and ring structures
Properties
CAS No. |
1889432-89-6 |
---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.